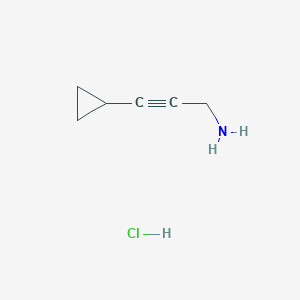

3-Cyclopropylprop-2-yn-1-amine hydrochloride

Descripción general

Descripción

3-Cyclopropylprop-2-yn-1-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₀ClN and a molecular weight of 131.6 g/mol . It is a hydrochloride salt form of 3-cyclopropylprop-2-yn-1-amine, which is characterized by the presence of a cyclopropyl group attached to a prop-2-yn-1-amine moiety. This compound is often used in various research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropylprop-2-yn-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid reagent.

Alkyne Formation: The prop-2-yn-1-amine moiety can be synthesized by reacting an appropriate alkyne precursor with an amine under suitable conditions.

Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Cyclopropylprop-2-yn-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides, acyl halides, under basic or neutral conditions.

Major Products Formed:

Oxidation: Ketones, oxides.

Reduction: Alkenes, alkanes.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

It appears the query is asking for information on "3-Cyclopropylprop-2-yn-1-amine hydrochloride," but the search results contain information for both "this compound" and "BUT-3-YN-1-AMINE". The search results also do not contain comprehensive data tables or well-documented case studies. Here is a summary of the information available:

This compound

this compound is a chemical compound with the molecular formula C6H10ClN . It is also identified by the CAS number 1610970-44-9 and the EC Number 854-347-5 .

Safety and Hazards

this compound has several hazard classifications :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

BUT-3-YN-1-AMINE

BUT-3-YN-1-AMINE (CAS 14044-63-4) is a bifunctional linker with several uses :

- In Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative .

- As a reagent to synthesize dialkynylamides from diacids .

- For the post-polymerization modification of poly(2-alkyl/aryl-2-oxazoline)s (PAOx) polymer by amidation of its methyl ester side chains .

- As a crosslinker which can bind with resin as well as nanocrystalline cellulose to facilitate the terminal alkyne group for further functionalizations .

Mecanismo De Acción

The mechanism of action of 3-cyclopropylprop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, affecting its conformation and activity. The alkyne moiety can participate in covalent bonding with nucleophilic sites on the target, leading to inhibition or activation of its function. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in biological and chemical assays .

Comparación Con Compuestos Similares

3-Cyclopropylprop-2-yn-1-amine: The free amine form without the hydrochloride salt.

Cyclopropylamine: A simpler compound with only the cyclopropyl and amine groups.

Propargylamine: Contains the prop-2-yn-1-amine moiety without the cyclopropyl group.

Uniqueness: 3-Cyclopropylprop-2-yn-1-amine hydrochloride is unique due to the combination of the cyclopropyl and alkyne groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free amine counterpart .

Actividad Biológica

3-Cyclopropylprop-2-yn-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₆H₉N·HCl

- CAS Number: 1610970-44-9

- SMILES Notation: C1CC1C#CCN

- InChIKey: BSIJLGIHXMPQSU-UHFFFAOYSA-N

The compound features a cyclopropyl group and an alkyne moiety, which contribute to its unique reactivity and biological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition: The compound can bind to active sites on enzymes, potentially inhibiting their function through covalent interactions facilitated by the alkyne group.

- Receptor Modulation: Its structural features may allow it to act as an agonist or antagonist at various receptor sites, influencing signaling pathways within cells.

1. Medicinal Chemistry

Research indicates that this compound has potential applications as a pharmaceutical intermediate or active ingredient. Its unique structure allows for the development of novel drugs targeting specific biological pathways. Studies have shown promising results in:

- Anticancer Activity: Investigations into the compound's ability to inhibit tumor cell growth are ongoing, with preliminary data suggesting efficacy against certain cancer cell lines.

- Neurotransmitter Regulation: The compound may influence neurotransmitter systems, making it a candidate for neurological disorder treatments.

2. Biological Research

The compound serves as a valuable probe in biochemical studies to explore enzyme-substrate interactions and metabolic pathways. Its reactivity enables researchers to investigate:

- Metabolic Pathways: Understanding how the compound is metabolized can provide insights into its pharmacokinetics and potential side effects.

- Enzyme Mechanisms: By studying its interactions with specific enzymes, researchers can elucidate the mechanisms underlying enzyme catalysis and inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Cyclopropylprop-2-en-1-amine | C₆H₉N·HCl | Similar structure but contains a double bond |

| Cyclopropylamine | C₃H₇N | Simpler structure; lacks alkyne functionality |

| Propargylamine | C₃H₅N | Contains the propynyl group without cyclopropyl |

The unique combination of cyclopropyl and alkyne groups in this compound distinguishes it from these similar compounds, imparting distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antitumor Activity Study: A recent investigation demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Interaction Study: Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic processes, providing insights into its mechanism of action.

- Neuropharmacological Evaluation: Preliminary studies indicate that the compound may modulate neurotransmitter levels, which could have implications for treating neurological disorders.

Propiedades

IUPAC Name |

3-cyclopropylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c7-5-1-2-6-3-4-6;/h6H,3-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMYZANFHNAPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610970-44-9 | |

| Record name | 3-cyclopropylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.